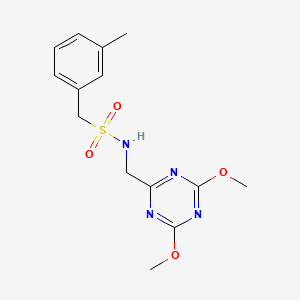

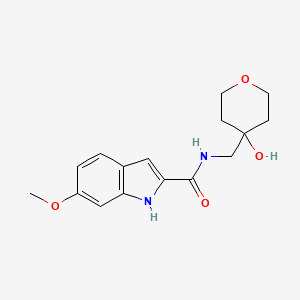

![molecular formula C10H15Br2N3 B2588755 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide CAS No. 1909314-35-7](/img/structure/B2588755.png)

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide” is a chemical compound with the CAS Number: 1909314-35-7. It has a molecular weight of 337.06 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H13N3.2BrH/c1-8-3-2-4-10-12-9 (5-6-11)7-13 (8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.科学研究应用

Synthesis and Cytotoxic Activity

- A study by Vilchis-Reyes et al. (2010) explored the synthesis of derivatives, including 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidines, and evaluated their cytotoxic and CDK inhibitor activities. The study found that quinolin-4-yl-substituted compounds demonstrated significant cytotoxic activity and selectivity (Vilchis-Reyes et al., 2010).

Silver-Catalyzed Cyclization

- Chioua et al. (2013) reported the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, which included derivatives of 3-methylimidazo[1,2-a]pyridines. This process showed good yields and excellent regioselectivity, highlighting a practical method for the synthesis of these compounds (Chioua et al., 2013).

Novel Compound Synthesis

- Svete et al. (2015) conducted a study on the synthesis of various ethan-1-amines, including those related to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine. The study focused on the cyclization of N-Boc-alanine-derived ynone with various nucleophiles, leading to novel compounds with potential applications in medicinal chemistry (Svete et al., 2015).

Structural Analysis and Synthesis

- Bisseyou et al. (2007) synthesized a compound closely related to 2-methylimidazo[1,2-a]pyridin, studying its structural properties and forming dimeric units via hydrogen bonding. This research contributes to the understanding of the molecular structure and potential applications of such compounds (Bisseyou et al., 2007).

Catalyzed Amination Process

- Masters et al. (2011) researched the synthesis of pyrido[1,2-a]benzimidazoles, involving N-(2-chloroaryl)pyridin-2-amines. This study provides insights into catalyzed amination processes which could be relevant for the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives (Masters et al., 2011).

Complex Synthesis and Biological Activity

- Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although they did not show significant antisecretory activity, some compounds exhibited good cytoprotective properties, demonstrating the potential for diverse biological applications of these derivatives (Starrett et al., 1989).

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2BrH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMICURFOPNMGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

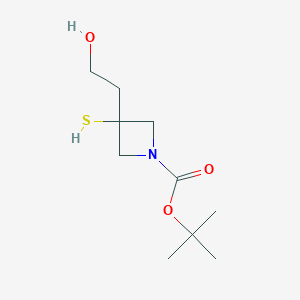

![4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2588678.png)

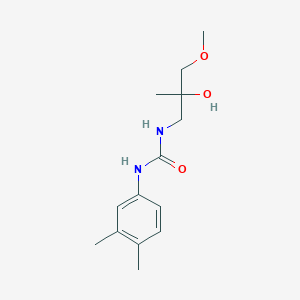

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)

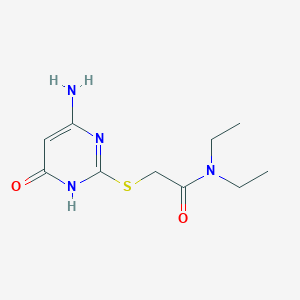

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)

![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)

![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)

![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)

![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)

![N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588695.png)